5-Bromo-2-(3,4-difluorophenoxy)pyridine
Description
5-Bromo-2-(3,4-difluorophenoxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 5-position and a 3,4-difluorophenoxy group at the 2-position of the pyridine ring. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions . The 3,4-difluorophenoxy substituent introduces steric and electronic effects that influence solubility, metabolic stability, and binding affinity in biological systems .
Properties
Molecular Formula |
C11H6BrF2NO |
|---|---|
Molecular Weight |
286.07 g/mol |
IUPAC Name |
5-bromo-2-(3,4-difluorophenoxy)pyridine |
InChI |
InChI=1S/C11H6BrF2NO/c12-7-1-4-11(15-6-7)16-8-2-3-9(13)10(14)5-8/h1-6H |
InChI Key |
FMPOLFNNQMPMCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)Br)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Key Structural Analogs :
Analysis :
- Fluorine Position Effects: The 3,4-difluorophenoxy group in the target compound likely enhances metabolic stability compared to mono-fluorinated analogs (e.g., 3-Bromo-5-(4-fluorophenoxy)pyridine) due to increased electron-withdrawing effects .
- Core Structure Differences : Pyrrolopyridine derivatives (e.g., compounds in ) exhibit distinct electronic properties compared to simple pyridines, affecting their biological activity and synthetic accessibility .
Comparison :
- The target compound’s synthesis likely employs similar Suzuki-Miyaura cross-coupling conditions, as seen in (87–94% yields for 5-aryl-pyrrolopyridines). However, steric hindrance from the 3,4-difluorophenoxy group may reduce yields compared to less bulky substituents (e.g., 4-methoxyphenyl in compound 6d, 94% yield) .
- Lower yields (e.g., 12% for compound 18n in ) are observed with highly fluorinated or branched substituents due to challenging reaction kinetics .
Physical Properties :
- Boiling Point : Analogous difluoromethoxy-substituted pyridines (e.g., 5-Bromo-2-(difluoromethoxy)pyridine) exhibit high boiling points (194°C), suggesting similar thermal stability for the target compound .
- Solubility: Fluorinated phenoxy groups improve lipid solubility compared to methoxy or hydroxy substituents, enhancing membrane permeability in drug candidates .
Substituent Effects on NMR Spectra
1H NMR Shifts in Analogous Compounds :
Analysis :
- Electron-withdrawing groups (e.g., nitro, bromo) deshield aromatic protons, shifting signals downfield. The 3,4-difluorophenoxy group in the target compound would similarly influence pyridine ring protons, with ortho-fluorine atoms causing distinct splitting patterns .
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